![molecular formula C7H8F2N2 B2684196 6-(Difluoromethyl)-5-methylpyridin-3-amine CAS No. 1806766-70-0](/img/structure/B2684196.png)
6-(Difluoromethyl)-5-methylpyridin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of interest in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively. These reactions involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been used to construct C (sp3)–CF2H bonds .Scientific Research Applications
Medicinal Chemistry and Drug Design
The difluoromethyl group in 6-(Difluoromethyl)-5-methylpyridin-3-amine (referred to as Compound X) plays a crucial role in drug design. Here’s why:
- Binding Affinity : Molecular docking simulations and density functional theory (DFT) studies have revealed that Compound X interacts favorably with specific protein receptors. Its strong binding affinity arises from hydrogen bonds and hydrophobic interactions with essential amino acid residues .
- Anti-Inflammatory Properties : Researchers have explored derivatives of Compound X as potential cyclooxygenase-2 (COX-2) inhibitors. These compounds could be valuable in managing inflammation-related conditions .
Materials Science and Agrochemicals
The difluoromethyl group’s influence extends beyond medicine:
- Tailored Derivatives : Compound X serves as a versatile building block for synthesizing tailored derivatives. Its unique reactivity and lipophilicity enhance the properties of resulting materials .
- Agrochemical Applications : Researchers have investigated the use of difluoromethylated compounds in agrochemical formulations. These derivatives may exhibit enhanced stability and efficacy .
Fluorinated Organic Synthesis
Compound X contributes to the field of fluorine chemistry:
- Cascade Cyclization Reactions : Researchers have employed difluoromethylated reagents in visible-light-promoted cascade cyclization reactions. These reactions yield valuable fluorinated heterocycles, including 6-fluoroalkyl 6H-benzo[c]-chromenes .
Hydrogen-Bond Donors
The presence of the CF2H group in Compound X affects its ability to act as a hydrogen-bond donor. Compared to methylated analogues, Compound X exhibits stronger hydrogen-bonding properties .
Biological Activity Exploration
Compound X and its derivatives have shown promise in various biological contexts:
- Antibacterial and Antifungal Properties : Researchers have explored the antimicrobial potential of these compounds .
- Anticancer Applications : While more research is needed, the incorporation of the difluoromethyl group may enhance the properties of anticancer agents .
Metabolic Stability Enhancement
In drug development, metabolic stability is critical. The lipophilicity conferred by the difluoromethyl group improves the compound’s chances of success in this regard .
Mechanism of Action
Future Directions
Difluoromethylation is a field of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years have been summarized, focusing on the design and catalytic mechanism as well as on the representative outcomes and applications .
properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridin-3-amine |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)3-11-6(4)7(8)9/h2-3,7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAQVAKWNCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-5-methylpyridin-3-amine | |
CAS RN |
1806766-70-0 |
Source
|
Record name | 6-(difluoromethyl)-5-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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